(R)-3-(Thiazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
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Overview
Description
®-3-(Thiazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound that features a thiazole ring and a pyrrolidine ring The thiazole ring contains both sulfur and nitrogen atoms, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Thiazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves the formation of the thiazole ring followed by the attachment of the pyrrolidine moiety. One common method involves the use of ZnO nanoparticles as a catalyst in a green synthesis approach . This method is efficient and environmentally friendly, producing high yields of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-3-(Thiazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the ester group.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-3-(Thiazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology and Medicine
It has been studied for its antimicrobial, antifungal, and anticancer properties . The thiazole ring is a common motif in many biologically active compounds, making this compound a valuable scaffold for drug development.
Industry
In the industrial sector, ®-3-(Thiazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of ®-3-(Thiazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets in biological systems. The thiazole ring can participate in various biochemical pathways, modulating the activity of enzymes and receptors . This compound can activate or inhibit specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Dabrafenib: Contains a thiazole ring and is used as an anticancer agent.
Dasatinib: Another thiazole-containing compound with anticancer properties.
Patellamide A: A natural product with a thiazole ring, known for its biological activity.
Uniqueness
®-3-(Thiazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to its combination of a thiazole ring and a pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential in drug development further highlight its uniqueness.
Properties
Molecular Formula |
C12H18N2O2S2 |
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Molecular Weight |
286.4 g/mol |
IUPAC Name |
tert-butyl (3R)-3-(1,3-thiazol-2-ylsulfanyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H18N2O2S2/c1-12(2,3)16-11(15)14-6-4-9(8-14)18-10-13-5-7-17-10/h5,7,9H,4,6,8H2,1-3H3/t9-/m1/s1 |
InChI Key |
NYLHVJDJBASQDH-SECBINFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)SC2=NC=CS2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)SC2=NC=CS2 |
Origin of Product |
United States |
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